

## PTP1B-IN-3 Diammonium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PTP1B-IN-3 diammonium**, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document summarizes its chemical properties, biological activity, and the signaling pathways it modulates, offering valuable information for professionals in drug discovery and development.

### **Chemical and Physical Properties**

**PTP1B-IN-3 diammonium** is the diammonium salt of PTP1B-IN-3. The parent compound has the molecular formula C12H7BrF2NO3P.[1][2] The diammonium salt is formed by the association of the dianionic form of the phosphonic acid with two ammonium cations.

| Property                               | Value           | Reference |
|----------------------------------------|-----------------|-----------|
| CAS Number                             | 2702673-78-5    | [2]       |
| Molecular Formula (Parent)             | C12H7BrF2NO3P   | [1][2]    |
| Molecular Formula<br>(Diammonium Salt) | C12H15BrF2N3O3P | N/A       |
| Molecular Weight (Parent)              | 362.06 g/mol    | [1]       |

#### **Biological Activity and Efficacy**



PTP1B-IN-3 is a potent inhibitor of both PTP1B and T-cell protein tyrosine phosphatase (TCPTP), with reported half-maximal inhibitory concentrations (IC50) of 120 nM for both enzymes.[2][3] Its inhibitory activity makes it a significant tool for studying the roles of these phosphatases in various signaling pathways and a potential therapeutic agent for metabolic diseases and cancer.

**In Vitro Activity** 

| Target | IC50 (nM) | Reference |  |
|--------|-----------|-----------|--|
| PTP1B  | 120       | [2][3]    |  |
| TCPTP  | 120       | [2][3]    |  |

#### In Vivo Efficacy in Preclinical Models

Studies in diet-induced obese (DIO) mice have demonstrated the in vivo efficacy of PTP1B-IN-3. Oral administration of the compound resulted in a dose-dependent inhibition of glucose excursion during an oral glucose tolerance test.[3][4]

| Dose (mg/kg) | Glucose Excursion Inhibition | Reference |  |
|--------------|------------------------------|-----------|--|
| 1            | 60%                          | [3][4]    |  |
| 3            | 80%                          | [3][4]    |  |
| 10           | 100%                         | [3][4]    |  |

Furthermore, in a transgenic mouse model of HER2+ breast cancer (NDL2 Ptpn1+/+), oral administration of PTP1B-IN-3 at 30 mg/kg for 21 days significantly delayed tumor onset, extending the median tumor-free period from 28 to 75 days.[4]

### **Pharmacokinetic Properties**

Pharmacokinetic studies in diet-induced obese mice have revealed favorable oral bioavailability and a good elimination half-life.



| Parameter                    | Value          | Species | Reference |
|------------------------------|----------------|---------|-----------|
| Oral Bioavailability (F)     | 24%            | Mouse   | [4]       |
| Clearance (CL)               | 0.71 mL/kg/min | Mouse   | [4]       |
| Elimination Half-life (t1/2) | 6 hours        | Mouse   | [4]       |

### **Signaling Pathways**

PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling. Inhibition of PTP1B by compounds like PTP1B-IN-3 is expected to enhance insulin sensitivity.



Click to download full resolution via product page

Caption: PTP1B negatively regulates the insulin signaling pathway.

#### **Experimental Protocols**



The following are generalized protocols for key experiments relevant to the evaluation of PTP1B inhibitors.

#### **PTP1B Inhibition Assay (In Vitro)**

This assay determines the in vitro potency of a compound to inhibit PTP1B enzymatic activity.

- Reagents and Materials:
  - Recombinant human PTP1B enzyme.
  - Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT).
  - Substrate: p-Nitrophenyl Phosphate (pNPP).
  - Test compound (PTP1B-IN-3) dissolved in DMSO.
  - 96-well microplate.
  - Microplate reader.
- Procedure:
  - Add assay buffer to the wells of a 96-well plate.
  - Add serial dilutions of the test compound to the wells.
  - Add the PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
  - Initiate the enzymatic reaction by adding the pNPP substrate.
  - Monitor the absorbance at 405 nm over time, which corresponds to the production of pnitrophenol.
  - Calculate the rate of reaction and determine the IC50 value by fitting the dose-response data to a suitable equation.





Click to download full resolution via product page

Caption: Workflow for a typical in vitro PTP1B inhibition assay.



# Diet-Induced Obesity (DIO) Mouse Model and Oral Glucose Tolerance Test (OGTT)

This in vivo model is used to assess the effect of a compound on metabolic parameters in an obese and insulin-resistant state.

- Animal Model:
  - Male C57BL/6J mice are typically used.
  - Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.
- Compound Administration:
  - The test compound (PTP1B-IN-3) is formulated for oral gavage.
  - Mice are dosed with the compound or vehicle control at specified time points before the OGTT.
- Oral Glucose Tolerance Test (OGTT) Procedure:
  - Mice are fasted overnight (e.g., 16 hours).
  - A baseline blood glucose measurement is taken from the tail vein.
  - Mice are administered a glucose solution (e.g., 2 g/kg) via oral gavage.
  - Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
  - The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.





Click to download full resolution via product page

Caption: Experimental workflow for an OGTT in DIO mice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.cn [medchemexpress.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [PTP1B-IN-3 Diammonium: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573358#ptp1b-in-3-diammonium-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com